molecular formula C10H15N3O3 B1477187 5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098091-05-3

5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1477187
CAS No.: 2098091-05-3
M. Wt: 225.24 g/mol
InChI Key: BLZYOIOHSSEHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Reaction Pathways

5-(3-Aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been studied in the context of new chemical reactions. Silaichev et al. (2013) described its reactions leading to the formation of spirobisheterocyclic or bridging heterocyclic systems, highlighting its potential in synthesizing complex molecular structures (Silaichev et al., 2013).

Polymer Semiconductor Research

Guo et al. (2014) utilized a derivative of this compound, 1,3-DPP, as a building block in copolymers, demonstrating its role in creating high-performance organic thin film transistors. This research points to its applications in the field of electronic materials (Guo et al., 2014).

Heterocyclic Chemistry

Maslivets et al. (2016) explored the reaction of this compound with o-phenylenediamine, leading to the formation of compounds with potential relevance in medicinal chemistry and materials science (Maslivets et al., 2016).

Organic Solar Cells

In 2015, Hu et al. studied a novel alcohol-soluble n-type conjugated polyelectrolyte based on a derivative of this compound, highlighting its use in improving the efficiency of inverted polymer solar cells (Hu et al., 2015).

Synthesis of Heterocyclic Compounds

Vydzhak and Panchishin (2008) developed a new synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, which includes derivatives of this compound, potentially useful in various chemical applications (Vydzhak & Panchishin, 2008).

Organic Electronics

Li et al. (2011) reported the use of a DPP derivative in the development of donor-acceptor polymers for organic electronics, highlighting its potential in this rapidly advancing field (Li et al., 2011).

Properties

IUPAC Name

5-(3-aminopropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZYOIOHSSEHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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